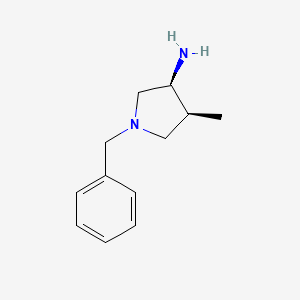

cis-1-Benzyl-4-methyl-pyrrolidin-3-ylamine

Description

Significance of Pyrrolidine (B122466) Ring Systems as Chiral Scaffolds in Organic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. wisdomlib.orgchemicalbook.com Its significance is profoundly amplified by its inherent chirality, making it a privileged scaffold in the synthesis of complex, biologically active molecules. nih.govresearchgate.net Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring allow for a distinct three-dimensional geometry, which is crucial for specific molecular interactions. nih.govnih.gov

The structural versatility of the pyrrolidine scaffold is one of its most compelling attributes. The presence of up to four stereogenic centers can lead to a multitude of stereoisomers, each potentially exhibiting unique biological activities. nih.gov This stereochemical diversity allows medicinal chemists to meticulously explore the pharmacophore space, tailoring molecules to achieve high selectivity and potency for biological targets such as enzymes and receptors. nih.govresearchgate.net The non-planar, puckered nature of the ring, a phenomenon known as "pseudorotation," further contributes to its value by providing increased three-dimensional coverage compared to planar aromatic systems. nih.govnih.gov

Furthermore, pyrrolidine and its derivatives, most notably the amino acid L-proline, are extensively used as organocatalysts and effective chiral controllers in asymmetric synthesis. nih.gov Their ability to induce stereoselectivity in chemical reactions has been instrumental in the development of efficient synthetic routes to enantiomerically pure pharmaceuticals. The pyrrolidine nucleus is a recurring motif in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is a core component of many FDA-approved drugs. chemicalbook.comnih.govwikipedia.org

The basicity of the nitrogen atom within the pyrrolidine ring also plays a critical role, influencing the physicochemical properties of the molecule and its potential as a nucleophile in various chemical transformations. chemicalbook.comnih.gov This combination of stereochemical richness, structural rigidity, and synthetic accessibility solidifies the pyrrolidine ring system as a truly versatile and significant chiral scaffold in the landscape of organic chemistry.

Contextualizing cis-1-Benzyl-4-methyl-pyrrolidin-3-ylamine within Advanced Chiral Heterocycle Research

Within the extensive family of substituted pyrrolidines, this compound represents a specific molecular architecture with potential applications in advanced chiral heterocycle research. Chiral heterocyclic compounds are of paramount importance in drug discovery, with a significant percentage of existing pharmaceuticals containing such structures. nih.gov The precise spatial arrangement of substituents on a heterocyclic ring can lead to differentiated biological profiles, a key consideration in modern drug design. nih.govresearchgate.net

The structure of this compound incorporates several key features that are of interest in synthetic and medicinal chemistry:

A Chiral Pyrrolidine Core: As discussed, the pyrrolidine ring provides a rigid, three-dimensional scaffold. The "cis" stereochemistry of the substituents on this ring defines a specific spatial relationship between the methyl and amine groups.

An Amine Functional Group: The primary amine at the 3-position is a versatile functional handle. It can act as a nucleophile or a base and serves as a key point for further molecular elaboration, allowing for the attachment of various side chains to explore structure-activity relationships (SAR).

A Benzyl (B1604629) Group on the Nitrogen: The N-benzyl group is a common protecting group in organic synthesis, but it can also contribute to the steric bulk and lipophilicity of the molecule, potentially influencing its interaction with biological targets.

Advanced research into chiral heterocycles often focuses on the development of novel ligands for asymmetric catalysis, probes for chemical biology, and building blocks for the synthesis of complex target molecules. rsc.orgnih.gov The defined stereochemistry and functional group array of this compound make it a candidate for such applications. For instance, it could serve as a chiral ligand for transition metals or as a precursor for the synthesis of more complex, polycyclic scaffolds. The development of synthetic strategies that provide access to such substituted pyrrolidines with high stereocontrol is an active area of research, often employing methods like multicomponent cycloadditions. acs.org

While specific research findings on this compound are not extensively documented in publicly available literature, its structural motifs are emblematic of the types of molecules being investigated in the pursuit of new and effective chiral technologies.

Compound Data

Below are tables detailing the available identifiers for the chemical compounds mentioned in this article.

Table 1: this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (3R,4S)-1-benzyl-4-methylpyrrolidin-3-amine (representative enantiomer) |

| CAS Number | 75272-46-7 aksci.com |

| Molecular Formula | C12H18N2 |

| Synonyms | (3S,4R)-1-benzyl-4-methylpyrrolidin-3-amine |

Table 2: General Compound Names

| Compound Name | Molecular Formula |

|---|---|

| Pyrrolidine | C4H9N wikipedia.org |

| Pyrrole | C4H5N |

| L-proline | C5H9NO2 |

| Nicotine | C10H14N2 wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-1-benzyl-4-methylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-7-14(9-12(10)13)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3/t10-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZIZQCPMPUVFT-CMPLNLGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@H]1N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cis 1 Benzyl 4 Methyl Pyrrolidin 3 Ylamine and Its Stereoisomers

Stereoselective and Asymmetric Construction of the Pyrrolidine (B122466) Scaffold

The primary challenge in synthesizing cis-1-Benzyl-4-methyl-pyrrolidin-3-ylamine lies in the precise control of the stereochemistry at the C3 and C4 positions of the pyrrolidine ring. Various advanced methodologies have been developed to construct this five-membered heterocycle with high levels of stereoselectivity.

Enantioselective Cycloaddition Reactions (e.g., [3+2] Cycloadditions of Azomethine Ylides)

The [3+2] cycloaddition reaction of an azomethine ylide with an alkene is a powerful and convergent method for assembling the pyrrolidine core, capable of generating multiple stereocenters in a single step. nih.govacs.org Azomethine ylides, acting as three-atom components, can be generated in situ from various precursors, such as α-amino acids or imino esters. mdpi.comosi.lv The reaction's stereochemical outcome can be controlled by using chiral catalysts, often based on metals like silver or iridium. acs.orgacs.orgthieme-connect.com

For instance, the reaction between an N-metalated azomethine ylide and a suitable dipolarophile can be rendered highly enantioselective by a chiral metal complex. nih.gov Silver-catalyzed [3+2] cycloadditions, in particular, have been shown to produce highly substituted pyrrolidines with excellent regio- and diastereoselectivity. acs.orgthieme-connect.com A key strategy involves the reaction of an imino ester with a chiral silver catalyst to form a chiral metal-dipole complex, which then reacts with an alkene dipolarophile to yield the enantioenriched pyrrolidine adduct. thieme-connect.com The development of iridium-catalyzed reductive generation of azomethine ylides from stable amide precursors has further broadened the scope of this methodology, allowing for the synthesis of complex pyrrolidines under mild conditions. acs.org

A particularly relevant approach describes the stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine, a core structure closely related to the target compound. elsevier.com This highlights the applicability of cycloaddition strategies in establishing the required cis relationship between the amino and methyl groups.

Table 1: Examples of Catalysts in [3+2] Cycloaddition for Pyrrolidine Synthesis

| Catalyst System | Ylide Precursor | Dipolarophile | Key Feature | Reference |

|---|---|---|---|---|

| Silver Carbonate (Ag₂CO₃) / Chiral Ligand | Imino esters | Diethyl maleate | Good enantioselectivity and moderate to excellent yields. thieme-connect.com | thieme-connect.com |

| Vaska's Complex [IrCl(CO)(PPh₃)₂] | Amides / Lactams | Conjugated Alkenes | High diastereocontrol from stable amide precursors. acs.org | acs.org |

Organocatalytic Strategies for Asymmetric Pyrrolidine Synthesis

Organocatalysis has emerged as a powerful platform for the asymmetric synthesis of pyrrolidines, avoiding the use of metal catalysts. mdpi.com These reactions often employ small, chiral organic molecules, such as proline and its derivatives, to catalyze transformations with high enantioselectivity. mdpi.comresearchgate.net

A common strategy is the cascade or domino reaction, where a series of transformations occur in a single pot to rapidly build molecular complexity. rsc.orgrsc.org For example, an organocatalytic asymmetric cascade reaction between N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone has been developed to synthesize highly substituted pyrrolidines. rsc.orgrsc.org This double Michael addition strategy, often catalyzed by cinchona alkaloid-derived bifunctional catalysts, can establish multiple stereocenters, including quaternary ones, with high diastereo- and enantioselectivity. rsc.org

Another approach involves the [3+2] cycloaddition between azomethine ylides and enals, where a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether) activates the enal via iminium ion formation. researchgate.netnih.gov This activation lowers the LUMO of the dipolarophile, facilitating the cycloaddition and allowing the chiral catalyst to control the facial selectivity of the attack, thus determining the final product's stereochemistry. nih.gov The synthesis of new pyrrolidine-based organocatalysts with bulky substituents at the C2 position has been shown to be effective for the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. nih.gov

Metal-Catalyzed Methodologies (e.g., Pd-catalyzed Carboamination, Ring-Closing Enyne Metathesis)

Palladium-Catalyzed Carboamination

Palladium-catalyzed carboamination of γ-aminoalkenes is an efficient method for the stereoselective synthesis of substituted pyrrolidines. acs.orgnih.gov This transformation achieves the tandem formation of a C-N bond and a C-C bond, along with up to two stereocenters, in a single operation. acs.org The reaction typically involves the coupling of an N-protected γ-aminoalkene with an aryl or vinyl halide. nih.govnih.gov The mechanism is believed to proceed via oxidative addition of the halide to a Pd(0) catalyst, followed by intramolecular alkene insertion into the Pd–N bond of a palladium(amido) complex and subsequent reductive elimination to yield the pyrrolidine product. nih.govnih.gov

Initially, these reactions often required strong bases like sodium tert-butoxide (NaOtBu), which limited substrate scope. nih.gov The development of milder conditions using weaker bases such as cesium carbonate (Cs₂CO₃) has significantly expanded the functional group tolerance to include esters, nitro groups, and enolizable ketones. acs.orgexlibrisgroup.com This method demonstrates excellent diastereoselectivity, with substrates bearing substituents at the allylic position being converted to trans-2,3-disubstituted products with high stereocontrol. acs.org

Ring-Closing Enyne Metathesis (RCEYM)

Ring-closing enyne metathesis (RCEYM) is an atom-economical process that uses ruthenium catalysts, such as Grubbs catalysts, to construct cyclic compounds from acyclic enyne precursors. organic-chemistry.orgorganic-chemistry.org This method has been successfully applied to the synthesis of chiral pyrrolidine derivatives. acs.orgnih.govacs.org The reaction proceeds under mild conditions and can tolerate substrates containing basic or nucleophilic nitrogen atoms, which is crucial for amine synthesis. organic-chemistry.orgacs.orgacs.org A key advantage is that the reaction often proceeds smoothly without the need for an ethylene (B1197577) atmosphere, which is sometimes required in other metathesis reactions. acs.orgnih.gov The resulting 1,3-diene moiety within the pyrrolidine product is a versatile functional group handle for further synthetic manipulations. organic-chemistry.orgacs.org

Table 2: Comparison of Metal-Catalyzed Pyrrolidine Synthesis Methods

| Methodology | Catalyst | Precursors | Key Features | References |

|---|---|---|---|---|

| Pd-Catalyzed Carboamination | Pd(OAc)₂ / Phosphine Ligand | N-protected γ-aminoalkenes, Aryl/Vinyl Halides | Tandem C-N/C-C bond formation; high stereoselectivity; broad functional group tolerance with mild bases. acs.orgnih.gov | acs.orgnih.gov |

Chiral Auxiliary and Kinetic Resolution Approaches for Stereocontrol

Chiral Auxiliary Approaches

The use of a chiral auxiliary is a classic and reliable strategy for inducing stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. An elegant example is the use of Oppolzer's chiral sultam as an auxiliary in a 1,3-dipolar cycloaddition to construct a 3,4-syn substituted pyrrolidine. acs.org This strategy provided a high level of diastereoselectivity, enabling access to the desired chiral (3R,4S) configuration, which corresponds to the cis isomer. acs.org The chiral auxiliary can often be recovered and reused, adding to the method's efficiency. acs.org

Kinetic Resolution

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.govwikipedia.org As the reaction proceeds, the faster-reacting enantiomer is consumed, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org Various kinetic resolution methodologies have been applied to pyrrolidine synthesis, including enzymatic methods and catalytic reductions. nih.gov For example, the kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones has been achieved using chiral oxazaborolidine catalysts for asymmetric reduction. rsc.org While effective, a major drawback of conventional kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%. This limitation can be overcome by dynamic kinetic resolution (DyKAT), where the less reactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of a single product enantiomer. acs.org

Targeted Synthesis of this compound from Precursors

Once a suitable pyrrolidine scaffold with the correct relative and absolute stereochemistry is constructed, the final functional groups must be installed. Reductive amination is a key final-stage transformation for introducing the required amine and N-benzyl groups.

Reductive Amination Routes to Substituted Pyrrolidines

Reductive amination is one of the most efficient and widely used methods for forming C-N bonds. mdpi.com The process typically involves the reaction of a carbonyl compound (ketone or aldehyde) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. A direct route to the target molecule could involve the reaction of a suitable 4-methyl-pyrrolidin-3-one precursor with benzylamine (B48309), followed by reduction of the resulting iminium ion.

Alternatively, a precursor such as (4S)-4-methyl-pyrrolidin-3-one could be subjected to reductive amination with a nitrogen source like ammonia (B1221849) or a protected amine equivalent, followed by N-benzylation. A one-pot reductive condensation of primary amines with 2,5-dimethoxytetrahydrofuran (B146720) using sodium borohydride (B1222165) provides a straightforward route to N-substituted pyrrolidines. thieme-connect.com More advanced iridium-catalyzed transfer hydrogenation methods have also been developed for the successive reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines, showcasing the power of modern catalytic techniques in this area. mdpi.com These general strategies can be adapted to synthesize the specific target molecule, this compound, from appropriately designed precursors.

Intramolecular Cyclization Pathways for Pyrrolidine Formation

The formation of the pyrrolidine ring is a critical step in the synthesis of this compound. Intramolecular cyclization reactions are among the most powerful strategies for this purpose, as they offer a direct route to the five-membered ring system from linear precursors. colab.ws These methods often involve the formation of a key carbon-nitrogen or carbon-carbon bond to close the ring.

Several distinct intramolecular cyclization strategies have been developed:

Reductive Amination: This is a highly efficient approach where a linear precursor containing both an amine and a carbonyl group (or a group that can be reduced to an amine, like an azide (B81097) or nitro group) is cyclized. For instance, the cyclization of ω-chloroketones can be triggered by transaminases, where the enzyme generates a chiral amine that spontaneously cyclizes to form 2-substituted pyrrolidines. acs.org Similarly, the reduction of an azide group to an amine can be followed by an intramolecular cyclization upon refluxing in the presence of a base like NaOAc in methanol. mdpi.com A one-pot reduction and regioselective cyclization of an azidoditosyl derivative represents a key reaction for forming the 3-amino-4-methyl pyrrolidine skeleton. elsevier.comresearchgate.net

Radical Cyclization: This method utilizes radical intermediates to form the pyrrolidine ring. For example, oxidative radical cyclization of active methylene (B1212753) compounds containing allyl groups can be promoted by mild oxidants like FeCl3 to produce γ-lactams, which are precursors to pyrrolidines. researchgate.net Another approach involves the electrosynthetic method, which proceeds through radical cyclization to form the crucial C-N bond. researchgate.net

Metal-Catalyzed Cyclizations: Transition metals are widely used to catalyze the formation of the pyrrolidine ring. Iridium/chiral diene complexes can catalyze the asymmetric cyclization of N-sulfonyl alkenyl amides to yield pyrrolidone derivatives with high enantioselectivity. researchgate.net Copper catalysts have been employed for the intramolecular amination of unactivated C(sp³)–H bonds to afford pyrrolidines with excellent regio- and chemoselectivity. organic-chemistry.org Ring-closing metathesis (RCM), often using Grubbs' catalyst, is another powerful tool for cyclizing alkene precursors into pyrroline (B1223166) derivatives, which can then be hydrogenated to the corresponding pyrrolidine. mdpi.com

Biocatalytic Cyclization: Nature utilizes enzymatic cascades to construct N-heterocycles. escholarship.org This principle has been adapted for synthetic chemistry. Engineered enzymes, such as cytochrome P411 variants, can catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. escholarship.orgacs.org

Table 1: Overview of Intramolecular Cyclization Methods for Pyrrolidine Synthesis

| Cyclization Strategy | Key Reagents/Catalysts | Precursor Type | Product Type | Reference |

|---|---|---|---|---|

| Reductive Amination | Transaminases (ATAs) | ω-chloroketones | 2-Substituted Pyrrolidines | acs.org |

| Reductive Cyclization | Pd/C, NaOAc | Azido-alkenes | Pyrrolidines | mdpi.com |

| One-pot Reduction/Cyclization | Not Specified | Azidoditosyl derivatives | Substituted Pyrrolidines | elsevier.comresearchgate.net |

| Radical Cyclization | FeCl3 | Allylic active methylene compounds | γ-Lactams | researchgate.net |

| Metal-Catalyzed Amination | Copper catalysts | Unsaturated amides | Pyrrolidines | organic-chemistry.org |

| Ring-Closing Metathesis | Grubbs' Catalyst | Diene-containing amines | Pyrrolines | mdpi.com |

| Biocatalytic C-H Amination | Engineered Cytochrome P411 | Organic Azides | Chiral Pyrrolidines | escholarship.orgacs.org |

Stereospecific Transformations from Chiral Building Blocks

Controlling the stereochemistry at the C3 and C4 positions is paramount for synthesizing the specific cis isomer of 1-Benzyl-4-methyl-pyrrolidin-3-ylamine. Utilizing readily available chiral starting materials, often referred to as the "chiral pool," is a cornerstone of stereoselective synthesis. nih.gov

L-proline and L-4-hydroxyproline are among the most frequently employed chiral building blocks for producing optically pure pyrrolidine derivatives. nih.govnih.gov The inherent chirality of these amino acids is transferred through a series of chemical transformations to the final product, ensuring high stereochemical fidelity. For example, a stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine has been described, highlighting a method to control the relative and absolute stereochemistry. elsevier.comresearchgate.net

The general strategies can be categorized as follows:

Functionalization of Chiral Precursors: This approach begins with a chiral pyrrolidine source, such as L-proline or its derivatives. The existing stereocenters guide the introduction of new substituents. For instance, commercially available Boc-protected trans-4-hydroxy-L-proline can be converted through a series of steps including oxidation and Grignard reaction to introduce functionality, with subsequent reductions controlling the stereochemistry of newly formed centers. nih.gov

Asymmetric Cyclization of Acyclic Precursors: This method involves the cyclization of a non-chiral linear molecule using a chiral catalyst or auxiliary to induce stereoselectivity. An enantioselective approach to the synthesis of Anisomycin, a pyrrolidine-containing antibiotic, involves the cyclization of an alcohol using NaH, where the stereochemistry is set in a preceding step. mdpi.com Biocatalytic methods, as mentioned previously, also fall into this category, where an engineered enzyme creates a chiral center during the C-H amination/cyclization event. escholarship.orgacs.org

Use of Chiral Auxiliaries: Chiral auxiliaries can be temporarily attached to an acyclic precursor to direct the stereochemical outcome of the cyclization reaction, after which the auxiliary is removed.

Table 2: Examples of Chiral Building Blocks in Pyrrolidine Synthesis

| Chiral Precursor | Synthetic Target | Key Transformation | Reference |

|---|---|---|---|

| (3R,4S)-3-amino-4-methyl pyrrolidine | Part of quinoline/naphthyridine agents | One-pot reduction and regioselective cyclization of an azidoditosyl derivative | elsevier.comresearchgate.net |

| L-Proline / L-4-Hydroxyproline | Various pyrrolidine-containing drugs | Functionalization of the pre-existing chiral ring | nih.gov |

| Propargyl alcohol | All four stereoisomers of a pyrrolidine derivative | Sharpless epoxidation of an intermediate allyl alcohol | oup.com |

| Garner's aldehyde | Chiral 5-substituted pyrrolidin-2-ones | Wittig, Horner-Wadsworth-Emmons, and Grignard reactions | thieme-connect.com |

Design Principles for Derivatization and Analogues of this compound

Once the core pyrrolidine structure is synthesized, further derivatization allows for the exploration of structure-activity relationships and the fine-tuning of properties. The design of analogues focuses on modifying the pyrrolidine core itself or the substituents attached to it.

Strategies for Functionalizing the Pyrrolidine Core

Functionalizing the saturated, sp³-hybridized pyrrolidine ring presents unique challenges but offers the ability to introduce three-dimensional diversity. nih.gov Modern synthetic methods have enabled the selective modification of the pyrrolidine skeleton at various positions.

α-C–H Functionalization: Direct functionalization of the C-H bond at the α-position (C2 and C5) to the nitrogen atom is a powerful, atom-economical strategy. Redox-neutral methods using an azomethine ylide intermediate allow for the introduction of aryl groups at the α-position. rsc.org This avoids the need for pre-functionalized substrates.

Cascade Reactions: One-pot cascade reactions can rapidly build complexity on the pyrrolidine scaffold. A Rh(II)/Pd(0) dual-catalyzed carbenoid N-H insertion/allylation cascade has been developed to construct highly functionalized and polysubstituted pyrrolidines. researchgate.net Another example is a Smiles-Truce cascade reaction, where arylsulfonamides react with cyclopropane (B1198618) diesters to yield α-arylated pyrrolidinones in a single step. acs.org

Ring Contraction: The pyrrolidine ring itself can be used as a template to synthesize other cyclic structures. For instance, the stereoselective synthesis of cyclobutanes can be achieved through the ring contraction of readily accessible pyrrolidines, a process that proceeds through a 1,4-biradical intermediate. nih.govacs.org This demonstrates how the stereochemical information from a chiral pyrrolidine can be transferred to a new scaffold.

[3+2] Cycloadditions: The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a classic and powerful method for constructing the pyrrolidine ring, allowing for a wide range of substitution patterns with excellent stereoselectivity. nih.govosaka-u.ac.jp This method inherently functionalizes multiple positions on the ring during its formation.

Table 3: Methods for Functionalizing the Pyrrolidine Core

| Functionalization Strategy | Position(s) Modified | Key Method/Reagent | Outcome | Reference |

|---|---|---|---|---|

| α-C–H Arylation | C2 / C5 | Redox-neutral, Azomethine ylide intermediate | Introduction of aryl groups | rsc.org |

| Cascade Reaction | Multiple | Rh(II)/Pd(0) dual catalysis | Polysubstituted pyrrolidines | researchgate.net |

| [3+2] Cycloaddition | Multiple | Azomethine ylides + Alkenes | Highly substituted pyrrolidines | nih.govosaka-u.ac.jp |

| Ring Contraction | N/A (Transforms Core) | Iodonitrene species | Stereospecific formation of cyclobutanes | nih.govacs.org |

Introduction of Diverse Substituents on the Benzyl (B1604629) and Methyl Moieties

Modification of the peripheral substituents on the this compound scaffold is crucial for creating analogues with diverse properties.

N-Benzyl Group Derivatization: The N-benzyl group is versatile. The aromatic ring can be substituted with various functional groups (e.g., halogens, alkoxy groups) either by starting with a substituted benzylamine or by direct electrophilic aromatic substitution on the benzyl group of the final molecule. mdpi.commdpi.com The entire N-benzyl group can also be cleaved, typically via hydrogenolysis (e.g., using Pd/C and H₂), to yield a secondary amine. This free N-H bond is a key site for further functionalization, allowing the introduction of a vast array of different N-substituents through acylation, alkylation, or reductive amination. acs.org For example, N-aryl-substituted pyrrolidines can be synthesized via transfer hydrogenation from the secondary amine and an appropriate diketone. nih.gov

Methyl Group Functionalization: Direct functionalization of the C4-methyl group is synthetically challenging due to the unactivated nature of the C-H bonds. Synthetic strategies would typically involve creating the desired C4-substituent on the acyclic precursor before the ring-closing step. For example, starting with a different δ-tosylamino enone in a tandem annulation reaction would lead to different C4-substituents. organic-chemistry.org

Post-Synthetic Modification: After the core scaffold is assembled, the reactive amine at the C3 position is a primary site for derivatization. It can be acylated, alkylated, or used in reductive amination to introduce a wide variety of functional groups, significantly expanding the chemical space of the analogues.

Table 4: Strategies for Modifying Benzyl and Methyl Substituents

| Moiety | Modification Strategy | Example Reaction/Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| N-Benzyl | Aromatic Substitution | Electrophilic Aromatic Substitution | Substituted phenyl ring | mdpi.commdpi.com |

| N-Benzyl | Cleavage (Debenzylation) | Hydrogenolysis (Pd/C, H₂) | Secondary amine (N-H) | acs.org |

| N-H (post-debenzylation) | N-Arylation | Successive reductive amination of diketones | N-Aryl pyrrolidine | nih.gov |

| N-H (post-debenzylation) | N-Alkylation / Acylation | Alkyl halides, Acyl chlorides | N-Alkyl / N-Acyl pyrrolidines | acs.org |

| C4-Methyl | Precursor Modification | Use of varied δ-tosylamino enones | Varied C4-alkyl/aryl substituents | organic-chemistry.org |

Stereochemical Investigations and Diastereoselective Control in the Synthesis of Cis 1 Benzyl 4 Methyl Pyrrolidin 3 Ylamine

Origin and Control of cis-Diastereoselectivity in Pyrrolidine (B122466) Formation

The formation of the pyrrolidine ring with a cis relationship between substituents, particularly at the 3- and 4-positions, is a significant challenge that often requires carefully designed synthetic strategies. The control of diastereoselectivity in the synthesis of substituted pyrrolidines is influenced by several factors, including the choice of reaction type, catalysts, and the nature of the starting materials.

One of the most powerful methods for constructing pyrrolidine rings is the [3+2] cycloaddition of azomethine ylides with alkenes. nih.govmdpi.com These reactions are known for their high degree of regio- and stereoselectivity, allowing for the creation of up to four new stereocenters in a single step. nih.gov The diastereoselectivity of these cycloadditions is governed by the transition state energies, which can be influenced by steric and electronic factors of both the azomethine ylide and the dipolarophile. nih.gov For instance, increasing the steric bulk of the substituent on the amide nitrogen, such as using a benzyl (B1604629) group, has been shown to improve diastereocontrol in certain iridium-catalyzed cycloaddition reactions. nih.gov

Another strategy to achieve cis-diastereoselectivity involves intramolecular cyclization reactions. For example, copper-promoted intramolecular aminooxygenation of alkenes has been reported to produce 2,5-cis-disubstituted pyrrolidines with high diastereoselectivity. nih.gov Although this example pertains to 2,5-substitution, the principles of conformational control leading to the cis product are relevant. Similarly, a one-pot nitro-Mannich/hydroamination cascade reaction using a combination of base and gold(I) catalysts has been developed to synthesize substituted pyrrolidines with good to excellent diastereoselectivities. rsc.org

The table below illustrates various synthetic methods that have been employed to achieve diastereoselective synthesis of substituted pyrrolidines. While not all examples lead directly to cis-1-Benzyl-4-methyl-pyrrolidin-3-ylamine, they highlight the catalytic systems and reaction conditions that favor cis stereochemistry.

| Reaction Type | Catalyst/Reagent | Key Feature | Typical Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| [3+2] Dipolar Cycloaddition | IrCl(CO)(PPh₃)₂ | Increased steric demand on the nitrogen substituent enhances diastereocontrol. | Good to excellent | nih.gov |

| Three-Component Reaction | Yb(OTf)₃ | Catalyzes the reaction of aldehydes, amines, and 1,1-cyclopropanediesters to form cis-2,5-disubstituted pyrrolidines. | High | organic-chemistry.org |

| Nitro-Mannich/Hydroamination Cascade | Base and Gold(I) Catalysts | One-pot synthesis of pyrrolidines with three stereocenters. | Good to excellent | rsc.org |

| Intramolecular Aminooxygenation | Copper(II) salts with (R,R)-Phbox ligand | Favors the formation of 2,5-cis-pyrrolidines. | >20:1 | nih.gov |

Determination of Absolute Configuration in Chiral Pyrrolidine Derivatives

Once a chiral pyrrolidine derivative has been synthesized, determining its absolute configuration is a crucial step. Several powerful analytical techniques are available for this purpose, with X-ray crystallography being the most definitive method, provided that a suitable single crystal can be obtained. purechemistry.orgspark904.nl This technique provides a three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms. purechemistry.org

In cases where obtaining a single crystal is challenging, chiroptical spectroscopy methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), offer a powerful alternative. spark904.nlnih.govmdpi.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spark904.nl The experimental VCD spectrum is then compared with a theoretically calculated spectrum for a known absolute configuration, allowing for its assignment. spark904.nl This method has been successfully applied to determine the absolute configuration of novel disubstituted pyrrolidine acids. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine absolute configuration, often through the use of chiral derivatizing agents or chiral solvating agents. purechemistry.org The formation of diastereomers by reacting the chiral analyte with a chiral auxiliary can lead to distinguishable NMR spectra, which can be analyzed to deduce the absolute configuration of the original molecule. purechemistry.org

More recently, microcrystal electron diffraction (MicroED) has emerged as a valuable technique for determining the absolute configuration of chiral molecules from microcrystalline powders, circumventing the need for large single crystals required for traditional X-ray diffraction. nih.gov

The following table summarizes the primary methods used for determining the absolute configuration of chiral pyrrolidine derivatives.

| Method | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Unambiguous determination of absolute configuration. | Requires a high-quality single crystal. | purechemistry.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Applicable to samples in solution; does not require crystallization. | Requires comparison with quantum chemical calculations. | spark904.nlnih.gov |

| NMR Spectroscopy | Use of chiral auxiliaries or solvents to create diastereomeric environments, leading to distinct NMR signals. | Can be performed on small sample quantities in solution. | May require chemical derivatization. | purechemistry.org |

| Microcrystal Electron Diffraction (MicroED) | Electron diffraction from microcrystals to determine the crystal structure. | Can be used on very small crystals or crystalline powders. | A newer technique, less widely available. | nih.gov |

Evaluation of Enantiomeric Excess and Diastereomeric Ratio in Synthetic Pathways

In any stereoselective synthesis, the quantitative assessment of the product's stereochemical purity is essential. This is typically expressed in terms of enantiomeric excess (ee) for chiral, non-racemic products and diastereomeric ratio (dr) for compounds with multiple stereocenters.

The determination of enantiomeric excess for chiral pyrrolidines is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC). whiterose.ac.uk This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation and allowing for their quantification. The enantiomeric ratio is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Diastereomeric ratios can often be determined directly from the proton or carbon NMR spectra of the crude reaction mixture. Since diastereomers have different physical properties, they are non-equivalent in a chiral environment and will typically exhibit distinct sets of signals in the NMR spectrum. The integration of these distinct signals allows for the calculation of the diastereomeric ratio. acs.org

For complex mixtures or when NMR signals overlap, chromatographic methods such as HPLC or Gas Chromatography (GC) can also be used to separate and quantify diastereomers. In some cases, the diastereomers may be separable by standard column chromatography. acs.org

The table below outlines the common analytical techniques for evaluating the stereochemical purity of synthetic pyrrolidine derivatives.

| Parameter | Analytical Technique | Principle of Measurement | Reference |

|---|---|---|---|

| Enantiomeric Excess (ee) | Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation and quantification. | whiterose.ac.uk |

| Diastereomeric Ratio (dr) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Diastereomers are chemically non-equivalent and exhibit distinct, quantifiable signals in the NMR spectrum. | acs.org |

| Diastereomeric Ratio (dr) | High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC) | Separation of diastereomers based on their different physical properties allows for their quantification. | mdpi.com |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of Cis 1 Benzyl 4 Methyl Pyrrolidin 3 Ylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies were found that provide ¹H or ¹³C NMR spectra for cis-1-Benzyl-4-methyl-pyrrolidin-3-ylamine. As a result, the creation of data tables with chemical shifts (δ), coupling constants (J), and signal assignments is not possible.

Multidimensional NMR Techniques (e.g., 2D-NOESY, COSY, HSQC, HMBC) for Structural and Stereochemical Assignment

The scientific literature lacks any reports on the use of multidimensional NMR techniques to confirm the molecular structure and, crucially, the cis stereochemistry of the substituents on the pyrrolidine (B122466) ring of this compound. While techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are standard for such assignments rsc.orgnih.govnih.gov, their application to this compound has not been described.

Quantitative NMR for Purity and Isomeric Ratio Determination

Similarly, there are no available reports of quantitative NMR (qNMR) studies for determining the purity or the isomeric ratio of this compound. The principles of qNMR are established for purity assessment against a certified standard rsc.org, but no such analysis has been published for this compound.

Mass Spectrometry (MS) Techniques

Detailed mass spectrometric analysis of this compound is not present in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published high-resolution mass spectrometry data could be located. Therefore, an experimental exact mass, which would serve to confirm the elemental composition (C₁₂H₁₈N₂), is unavailable.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

While the fragmentation of related structures like benzylamines and other pyrrolidine derivatives has been studied organicchemistrydata.org, a specific tandem mass spectrometry (MS/MS) analysis of this compound has not been reported. This prevents the creation of a detailed fragmentation pathway analysis and a corresponding data table of parent and daughter ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

No specific IR or Raman spectra for this compound are available in the public domain. Without this data, a table of vibrational frequencies and their corresponding functional group assignments (e.g., N-H stretch, C-H stretch, aromatic C=C bending) cannot be compiled.

A thorough search for crystallographic data for the specific compound, this compound, has been conducted. Unfortunately, no publicly available X-ray crystallography studies for this exact molecule could be located. The scientific literature and crystallographic databases reviewed contain information on related but structurally distinct compounds, which cannot be used to provide a scientifically accurate analysis of the target molecule's solid-state structure.

Therefore, it is not possible to generate the requested article section on the "" with a focus on X-ray crystallography. The creation of detailed data tables and an analysis of the crystal packing for this specific compound is contingent on the existence of its determined crystal structure, which does not appear to be published in the sources accessed.

To provide the requested content, a dedicated X-ray diffraction analysis of a single crystal of this compound would be required. Without this primary data, any discussion on its specific crystal structure, unit cell parameters, bond lengths, bond angles, and intermolecular interactions would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Chemistry Studies of Cis 1 Benzyl 4 Methyl Pyrrolidin 3 Ylamine

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reaction Pathways

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For cis-1-Benzyl-4-methyl-pyrrolidin-3-ylamine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d) or higher, can elucidate a variety of molecular properties. nih.govpsgcas.ac.in

Detailed research findings from DFT studies on analogous benzylamines and substituted pyrrolidines allow for the prediction of key electronic parameters. researchgate.netorientjchem.org These calculations can determine the optimized molecular geometry in the ground state, revealing bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. arabjchem.orgnih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. orientjchem.orgresearchgate.net These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). orientjchem.org For this compound, the nitrogen atoms of the pyrrolidine (B122466) ring and the primary amine would be expected to be electron-rich, while the aromatic ring and hydrogen atoms would be relatively electron-poor.

DFT can also be used to model hypothetical reaction pathways, such as protonation, oxidation, or other chemical transformations. By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be constructed, providing insights into its kinetics and thermodynamics. researchgate.net

Hypothetical Electronic Properties of this compound (DFT B3LYP/6-31G)*

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -655.123 | Overall thermodynamic stability of the molecule. |

| HOMO Energy (eV) | -5.89 | Indicates the electron-donating character of the molecule. |

| LUMO Energy (eV) | 0.45 | Indicates the electron-accepting character of the molecule. |

| HOMO-LUMO Gap (eV) | 6.34 | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 1.98 | Measures the overall polarity of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational flexibility and intermolecular interactions of this compound in various environments. nih.gov

A key aspect of the pyrrolidine ring is its non-planar nature, which leads to a phenomenon known as pseudorotation. nih.gov The ring can adopt various puckered conformations, most commonly described as "envelope" or "twist" forms. nih.govresearchgate.net MD simulations can track the transitions between these conformations on a picosecond to nanosecond timescale, providing information on the energy barriers and preferred geometries. researchgate.net The presence of substituents—the benzyl (B1604629) group at the nitrogen, the methyl group at C4, and the amine group at C3—will significantly influence the puckering preference and dynamics.

Hypothetical Conformational Data from MD Simulation of this compound

| Parameter | Description | Typical Fluctuation (RMSF in Å) |

|---|---|---|

| Pyrrolidine Ring Puckering | Describes the deviation from planarity (e.g., Cγ-endo vs. Cγ-exo). | 0.2 - 0.5 |

| C(sp²)-N-C(sp³)-C(sp³) Dihedral | Rotation of the benzyl group around the C-N bond. | 15° - 40° |

| C3-C4-C5-N Dihedral | Torsion angle within the pyrrolidine ring. | 10° - 30° |

| Amine Group Orientation | Rotation of the -NH2 group relative to the ring. | 20° - 50° |

Molecular Modeling and Docking Studies of Pyrrolidine Scaffolds for Hypothetical Interaction Sites (excluding biological applications)

Molecular modeling encompasses a range of techniques to build, visualize, and analyze molecular structures. For this compound, this can involve constructing a 3D model and evaluating its potential non-covalent interactions with other molecules or surfaces. While docking is famously used in drug discovery, the principles can be applied to understand interactions in materials science or supramolecular chemistry, for instance, how the molecule might bind to a synthetic receptor or a polymer surface. nih.govmdpi.com

In a hypothetical scenario, one could perform a docking study of this compound against a cavity in a metal-organic framework (MOF) or the surface of a nanomaterial. The goal would be to predict the preferred binding pose and estimate the strength of the interaction. The primary forces governing such interactions would be non-covalent, including hydrogen bonds (from the amine group), π-π stacking (from the benzyl group), and van der Waals forces. nih.govresearchgate.netacs.org

Computational programs like AutoDock can be used for these studies. researchgate.net The results are typically ranked using a scoring function that estimates the binding free energy. This allows for the comparison of different binding modes and can guide the design of molecules with tailored affinities for specific non-biological targets. Analysis of the best-scoring poses reveals the specific atoms and functional groups involved in the key interactions.

Hypothetical Docking Interaction Energies with a Synthetic Receptor

| Interaction Type | Contributing Moiety | Estimated Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | Pyrrolidine -NH2 | -3.5 to -5.0 |

| π-π Stacking | Benzyl Ring | -2.0 to -4.0 |

| van der Waals | Alkyl backbone | -1.5 to -3.0 |

| Electrostatic | Pyrrolidine Nitrogen | -1.0 to -2.5 |

| Total Binding Energy | Entire Molecule | -8.0 to -14.5 |

Quantitative Structure-Property Relationship (QSPR) Analysis of Pyrrolidine Derivatives (General theoretical framework, not specific compound properties)

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural or physicochemical properties of a set of compounds with a specific property of interest using statistical models. nih.govresearchgate.net The general framework does not focus on a single compound but rather on a series of related molecules to develop a predictive model.

A hypothetical QSPR study involving this compound would begin with a dataset of similar pyrrolidine derivatives. For each molecule, a large number of "molecular descriptors" would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges). aip.org

Physicochemical descriptors: Such as logP (lipophilicity) or molar refractivity. researchgate.net

Once the descriptors are calculated, a statistical method—such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS)—is used to build a mathematical equation that relates a selection of these descriptors to an experimental property (e.g., boiling point, density, or solubility). nih.gov The resulting model is then validated to ensure its robustness and predictive power. nih.govresearchgate.net Such a model could then be used to estimate the properties of new, unsynthesized pyrrolidine derivatives.

Exemplary Descriptor Classes for a QSPR Study of Pyrrolidine Derivatives

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Topological | Wiener Index, Kier & Hall Indices (1χv) | Molecular size, branching, and cyclicity. researchgate.net |

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, polarity, and charge distribution. aip.org |

| Geometrical | Molecular Surface Area, Molecular Volume | Shape and steric factors. |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability. |

Solvation Models and Environmental Effects on the Chemical Behavior of the Compound

The chemical behavior of a molecule is often significantly influenced by its environment, particularly the solvent. frontiersin.orgnih.gov Computational solvation models are used to simulate these effects. They can be broadly categorized into two types: implicit and explicit models. numberanalytics.com

Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and is often used in conjunction with DFT calculations to estimate how a solvent affects properties like conformational stability and electronic structure. For instance, the dipole moment of this compound would be expected to increase in a polar solvent compared to the gas phase due to stabilization of charge separation. researchgate.net

Explicit solvation models involve surrounding the solute molecule with a number of individual solvent molecules in a simulation box. youtube.com This method, typically used in MD simulations, provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding between the amine groups of the title compound and water molecules. rsc.orgnih.gov By analyzing the radial distribution function from an MD trajectory, one can determine the average number and distance of solvent molecules in the first solvation shell around a specific atom or functional group. nih.gov These models are crucial for understanding how the solvent structure can dictate the reactive conformation of a solute. frontiersin.org

Hypothetical Solvent Effects on a Property of this compound

| Environment | Solvation Model | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | N/A (Vacuum) | 1.98 |

| Chloroform (ε ≈ 4.8) | Implicit (PCM) | 2.75 |

| Methanol (ε ≈ 33) | Implicit (PCM) | 3.41 |

| Water (ε ≈ 80) | Implicit (PCM) | 3.65 |

| Water | Explicit (MD) | 3.70 ± 0.4 (average) |

Chemical Reactivity and Transformations of Cis 1 Benzyl 4 Methyl Pyrrolidin 3 Ylamine

Reactivity Profile of the Pyrrolidine (B122466) Nitrogen and Amine Group

The reactivity of cis-1-Benzyl-4-methyl-pyrrolidin-3-ylamine is dominated by the nucleophilic character of its two amine functionalities: the tertiary amine within the pyrrolidine ring and the primary exocyclic amine group at the C3 position. The primary amine is generally more nucleophilic and less sterically hindered than the tertiary benzylic amine, leading to preferential reactions at this site.

Common reactions involving the primary amine group include acylation, sulfonylation, and reductive amination. For instance, it readily reacts with acyl chlorides or anhydrides to form the corresponding amides. This differential reactivity is crucial in synthetic applications where selective functionalization is required. The tertiary amine, while less reactive, can still participate in reactions such as quaternization with alkyl halides, particularly under forcing conditions.

Regioselective and Stereoselective Functionalization of the Pyrrolidine Ring and Side Chains

The stereochemistry of the cis relationship between the methyl group at C4 and the amine group at C3 dictates the approach of reagents and influences the stereochemical outcome of subsequent transformations. Functionalization of the pyrrolidine ring itself is less common than reactions involving the amine groups. However, the existing stereocenters can direct further stereoselective reactions.

The benzyl (B1604629) group on the pyrrolidine nitrogen is a key functional handle. It can be removed via catalytic hydrogenation, a process known as debenzylation. This unmasks the secondary amine of the pyrrolidine ring, allowing for further functionalization at this position. This deprotection step is often a critical maneuver in multi-step syntheses, enabling the introduction of different substituents on the ring nitrogen.

This compound as a Synthetic Precursor in Organic Synthesis

The primary utility of this compound lies in its role as a chiral building block for the synthesis of more complex molecules, particularly those with pharmaceutical applications. Its defined stereochemistry is transferred to the target molecule, which is a key advantage in modern drug discovery.

One of the most prominent applications is in the synthesis of Janus kinase (JAK) inhibitors. Specifically, it serves as a crucial intermediate for the synthesis of tofacitinib (B832) and other related compounds. In these syntheses, the primary amine of this compound is typically reacted with a pyrimidine (B1678525) or a related heterocyclic system to construct the core of the final active pharmaceutical ingredient.

The synthesis of tofacitinib often involves the coupling of this pyrrolidine derivative with a pyrazolo[3,4-d]pyrimidine core. The reaction sequence highlights the importance of the compound's structure, where the primary amine acts as the key nucleophile to form a crucial carbon-nitrogen bond.

Table 1: Synthetic Applications of this compound

| Target Molecule | Therapeutic Area | Role of Precursor |

| Tofacitinib | JAK Inhibitor (Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis) | Provides the chiral 3-amino-4-methylpyrrolidine fragment. |

| Related JAK Inhibitors | Autoimmune Diseases | Serves as a key chiral building block for the pyrrolidine moiety. |

Future Research Directions and Unexplored Avenues for Cis 1 Benzyl 4 Methyl Pyrrolidin 3 Ylamine

Development of Novel and Sustainable Stereoselective Synthetic Methodologies

The development of efficient and environmentally benign methods for synthesizing stereochemically pure compounds is a cornerstone of modern chemistry. For cis-1-Benzyl-4-methyl-pyrrolidin-3-ylamine, future research could focus on moving beyond traditional multi-step syntheses towards more elegant and sustainable approaches.

Key areas for investigation include:

Asymmetric Organocatalysis: Exploring the use of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could enable the direct asymmetric synthesis of the pyrrolidine (B122466) ring with the desired cis configuration. This approach could potentially reduce the number of synthetic steps and avoid the use of heavy metals.

Biocatalysis and Chemo-enzymatic Routes: Employing enzymes, such as transaminases or imine reductases, could offer a highly selective and sustainable pathway to introduce the amine group at the C3 position with precise stereocontrol. A chemo-enzymatic strategy might involve the chemical synthesis of a key intermediate followed by an enzymatic step to install the final stereocenters.

Catalytic Hydrogenation and Reductive Amination: Investigating advanced catalytic systems for the diastereoselective hydrogenation of a suitable pyrroline (B1223166) precursor or the reductive amination of a 4-methyl-pyrrolidin-3-one derivative could provide a direct and atom-economical route to the target cis-isomer. The choice of catalyst and reaction conditions would be critical in controlling the stereochemical outcome.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Asymmetric Organocatalysis | Metal-free, potentially fewer steps, high enantioselectivity. | Catalyst design and loading, optimization of reaction conditions for diastereoselectivity. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations, process scale-up. |

| Catalytic Hydrogenation | High atom economy, well-established technology. | Development of catalysts that favor the cis diastereomer, control of selectivity. |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis of this compound, a deep understanding of the reaction kinetics, mechanism, and the formation of any transient intermediates or byproducts is essential. Process Analytical Technology (PAT), utilizing in-situ spectroscopic techniques, offers a powerful solution for real-time reaction monitoring.

Future research could implement the following techniques:

ReactIR (In-situ FTIR) and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the concentration of reactants, products, and key intermediates in real-time by tracking their characteristic vibrational bands. This data is invaluable for kinetic analysis and identifying the optimal reaction endpoint, thereby maximizing yield and purity.

Process NMR (P-NMR): For reactions conducted in solution, P-NMR can provide detailed structural information, allowing for the unambiguous identification and quantification of all species present in the reaction mixture, including stereoisomers. This would be particularly useful in optimizing conditions to maximize the yield of the desired cis isomer over the trans alternative.

The application of these techniques would facilitate a more robust and efficient process development, moving away from traditional offline analysis and towards a more data-rich, controlled synthetic procedure.

Refinement of Computational Models for Enhanced Predictive Accuracy of Chemical Phenomena

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. For this compound, refining computational models can offer significant insights and guide experimental work.

Prospective areas for computational study include:

Conformational Analysis: The pyrrolidine ring is not planar and can exist in various "envelope" or "twist" conformations. Accurately modeling the conformational landscape of the cis-isomer is crucial for understanding its reactivity and physical properties. Advanced computational methods can predict the relative energies of different conformers and the barriers to their interconversion.

Prediction of Spectroscopic Data: Using Density Functional Theory (DFT) and other ab initio methods, it is possible to calculate theoretical NMR chemical shifts, vibrational frequencies (IR/Raman), and other spectroscopic properties. Comparing these theoretical predictions with experimental data can confirm the structure and stereochemistry of the synthesized compound.

Reaction Mechanism and Stereoselectivity Modeling: Computational modeling can be used to investigate the transition states of potential synthetic routes. By calculating the energy barriers for the formation of both the cis and trans diastereomers, these models can predict which reaction conditions or catalysts are most likely to yield the desired this compound, thereby reducing the need for extensive experimental screening.

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Conformational Analysis | Relative energies of ring conformations. |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Prediction | Theoretical NMR, IR, and Raman spectra. |

| Transition State Theory | Reaction Modeling | Energy barriers, prediction of stereochemical preference (cis vs. trans). |

Exploration of Structure-Function Relationships of the Pyrrolidine Scaffold for General Chemical Applications (without specific biological functions)

Beyond its specific identity, this compound serves as a representative of the broader class of substituted pyrrolidines. The inherent properties of this scaffold can be leveraged in a variety of non-biological chemical contexts.

Future research could explore its potential use in:

Asymmetric Catalysis: The chiral backbone of the pyrrolidine ring is a common feature in many successful organocatalysts and ligands for metal-catalyzed reactions. The vicinal amino group and the benzyl (B1604629) and methyl substituents of this specific compound could be chemically modified to create novel bidentate or tridentate ligands. These new ligands could then be screened for their efficacy in promoting various asymmetric transformations, such as aldol (B89426) reactions, Michael additions, or asymmetric hydrogenations.

Chiral Auxiliaries and Resolving Agents: The stereochemically defined structure could be employed as a chiral auxiliary. By temporarily attaching it to a prochiral molecule, it could direct the stereochemical course of a reaction, after which it can be cleaved and recovered. Furthermore, as a chiral amine, it could be used as a resolving agent to separate racemic mixtures of chiral acids through the formation of diastereomeric salts.

By systematically investigating these areas, the chemical community can build a comprehensive understanding of this compound and harness the potential of its versatile pyrrolidine scaffold for a wide range of chemical innovations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.